molecular formula C20H19Cl2N3O3S2 B2433276 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 324541-10-8

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2433276
CAS No.: 324541-10-8
M. Wt: 484.41
InChI Key: VCNJPUHOZKLPOK-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a combination of sulfamoyl, thiazole, and benzamide groups

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3S2/c21-10-12-25(13-11-22)30(27,28)17-8-6-16(7-9-17)19(26)24-20-23-18(14-29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNJPUHOZKLPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-phenyl-1,3-thiazole-2-amine with benzoyl chloride to form N-(4-phenyl-1,3-thiazol-2-yl)benzamide. This intermediate is then reacted with bis(2-chloroethyl)sulfamoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and sulfamoyl groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenylthiazol-2-yl)benzamide: Similar structure but with variations in the thiazole ring.

    N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the bis(2-chloroethyl)sulfamoyl group.

    4-[bis(2-chloroethyl)sulfamoyl]benzamide: Lacks the thiazole ring.

Uniqueness

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the thiazole ring and the bis(2-chloroethyl)sulfamoyl group allows for diverse interactions and reactions, making it a versatile compound in various applications.

Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15Cl2N3O2S
  • Molecular Weight : 360.33 g/mol

Research indicates that compounds with similar structures often act through various mechanisms, including:

  • Histone Deacetylase Inhibition : Compounds like 4-[bis(2-chloroethyl)amino]benzamide have shown selective inhibition of HDAC3, leading to apoptosis in cancer cells .
  • Cytotoxicity : The chloroethyl moiety is known for its alkylating properties, which can disrupt DNA function and lead to cell death .
  • Targeting Kinases : Some derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression .

In Vitro Studies

In vitro studies have demonstrated the following:

  • Antitumor Activity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value of 1.30 μM was reported against HepG2 liver cancer cells, indicating strong antiproliferative activity compared to standard treatments like SAHA (17.25 μM) .
Cell LineIC50 (μM)Reference
HepG21.30
SAHA17.25

In Vivo Studies

In vivo studies using xenograft models have shown that the compound can inhibit tumor growth effectively:

  • Tumor Growth Inhibition (TGI) : A TGI of approximately 48.89% was observed, suggesting promising therapeutic potential in a live model .

Case Study 1: HDAC Inhibition

A study focused on the compound's role as an HDAC inhibitor revealed that it selectively inhibited class I HDACs (HDAC1, 2, and 3). The mechanism involved promoting apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

Case Study 2: Combination Therapy

Combination studies indicated that low doses of the compound could enhance the efficacy of other chemotherapeutics like taxol and camptothecin, suggesting a potential for use in combination therapies to improve treatment outcomes in cancer patients .

Q & A

Q. What computational approaches predict off-target interactions and toxicity?

  • Methodological Answer :
  • Pharmacophore screening : Use SwissTargetPrediction to identify potential off-targets (e.g., human kinases).
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers and predict hepatotoxicity .

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